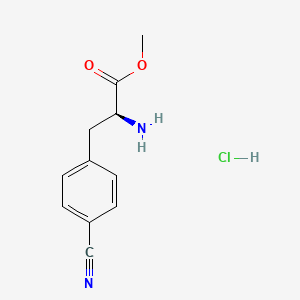

L-(S)-4-CYanophenylalanine, methyl ester HCl

説明

特性

IUPAC Name |

methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8;/h2-5,10H,6,13H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOWBJYJUKOPDZ-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-(S)-4-CYanophenylalanine, methyl ester HCl typically involves the esterification of L-(S)-4-CYanophenylalanine. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of amino acid methyl esters often employs similar esterification techniques but on a larger scale. The use of protic acids like hydrochloric acid or sulfuric acid, or reagents like thionyl chloride, can also be employed for the esterification process .

化学反応の分析

Functional Group Reactivity

The compound’s reactivity is governed by its nitrile, ester, and amine functionalities:

Nitrile Group

-

Stability : The electron-withdrawing cyano group enhances electrophilic aromatic substitution resistance but allows nucleophilic additions under specific conditions.

-

Hydrolysis : Limited direct evidence in provided sources, but analogous nitriles typically hydrolyze to amides or carboxylic acids under acidic/basic conditions.

Ester Group

-

Hydrolysis : The methyl ester can be hydrolyzed to the carboxylic acid using NaOH (1 M) or LiOH (THF/H₂O), as demonstrated in related phenylalanine ester derivatives .

Amine Group

-

Protection/Deprotection : The free amine (after HCl removal) participates in acylation or reductive amination. For example, benzoylation forms N-benzoyl derivatives .

Example Reaction

-

Step 1 : The methyl ester is hydrolyzed to the free carboxylic acid (LiOH, THF/H₂O) .

-

Step 2 : The deprotected amine undergoes coupling with activated acyl chlorides (e.g., benzoyl chloride) to form peptide bonds .

Analytical Data

Key spectroscopic and physical properties are summarized below:

Stability and Handling

科学的研究の応用

Pharmaceutical Development

L-(S)-4-Cyanophenylalanine, methyl ester hydrochloride is primarily utilized as a building block for synthesizing pharmaceuticals. Its structural properties allow it to serve as an intermediate in the development of drugs targeting various conditions, especially those related to hypertension and neurological disorders. For instance, derivatives of this compound have been explored for their potential antihypertensive effects by acting on the angiotensin-converting enzyme (ACE) pathway .

Key Findings:

- Antihypertensive Properties: Research has indicated that amino acid derivatives like L-(S)-4-Cyanophenylalanine can effectively inhibit ACE, thus contributing to lower blood pressure .

- Neurological Applications: The compound has been investigated for its role in modulating neurotransmitter pathways, which could lead to advancements in treating neurological disorders .

Peptide Synthesis

The compound plays a crucial role in peptide synthesis, which is essential for developing therapeutic agents. The incorporation of L-(S)-4-Cyanophenylalanine into peptide chains enhances the bioactivity and stability of the resulting peptides.

Applications in Peptide Synthesis:

- Building Block for Therapeutics: It is used to create peptides that may exhibit improved pharmacological properties and reduced side effects compared to traditional compounds .

- Research on Peptide Interactions: Studies involving this compound help elucidate protein interactions and enzyme activities, providing insights into metabolic pathways and potential drug targets .

Biochemical Research

In biochemical research, L-(S)-4-Cyanophenylalanine is employed to study various biological processes. Its unique structural characteristics make it suitable for investigating enzyme kinetics and protein folding.

Research Insights:

- Protein Interaction Studies: The compound aids in understanding how proteins interact within cellular environments, which is vital for drug design .

- Enzyme Activity Investigation: Researchers utilize this compound to explore enzyme mechanisms, contributing to a deeper understanding of metabolic processes .

Case Studies and Experimental Applications

Several case studies highlight the practical applications of L-(S)-4-Cyanophenylalanine in scientific research:

作用機序

The mechanism of action of L-(S)-4-CYanophenylalanine, methyl ester HCl involves its interaction with biological molecules. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can be hydrolyzed to release the active amino acid, which can then interact with enzymes and receptors in biological systems .

類似化合物との比較

Structural Analogues

The following compounds share structural similarities with L-(S)-4-Cyanophenylalanine, methyl ester HCl, differing in substituents, ester groups, or stereochemistry:

Critical Analysis of Functional Group Effects

- Cyano (-CN) vs. Nitro (-NO₂): While both are electron-withdrawing, the cyano group offers milder electronic effects and better compatibility with biological systems compared to the metabolically labile nitro group.

- Methyl vs. Ethyl Ester : Ethyl esters generally confer higher lipophilicity and slower hydrolysis rates, advantageous for in vivo applications .

- Chirality: Enantiopure L-forms (e.g., L-(S)-4-Cyanophenylalanine) are preferred in peptide synthesis for maintaining biological activity, whereas racemic mixtures require additional resolution steps .

生物活性

L-(S)-4-Cyanophenylalanine, methyl ester HCl is a non-canonical amino acid that has garnered attention for its potential biological activities and applications in biochemical research and drug design. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

L-(S)-4-Cyanophenylalanine is a derivative of phenylalanine, characterized by a cyano group at the para position of the phenyl ring. The methyl ester form enhances its lipophilicity, which can influence its bioavailability and interaction with biological systems.

The biological activity of L-(S)-4-Cyanophenylalanine can be attributed to several mechanisms:

- Protease Inhibition : This compound has been shown to exhibit inhibitory effects on various proteases, such as trypsin and thrombin. The inhibition mechanism involves the formation of enzyme-inhibitor complexes, which disrupt normal proteolytic activity. The dissociation constants (K_i) for these interactions have been calculated, revealing significant inhibitory potential .

- Modulation of Protein Interactions : L-(S)-4-Cyanophenylalanine can alter the binding affinity of peptides to receptors or other proteins. Studies have demonstrated that substituting traditional amino acids with this compound can enhance or diminish binding affinities in peptide-receptor interactions .

- Impact on Peptide Structure : The incorporation of L-(S)-4-Cyanophenylalanine into peptides can influence their conformation and stability. This effect is particularly relevant in the design of peptide-based drugs where structural integrity is crucial for function .

Biological Activity Data

The following table summarizes key findings related to the biological activity of L-(S)-4-Cyanophenylalanine:

Case Studies

- Inhibition of Thrombin : A study demonstrated that L-(S)-4-Cyanophenylalanine effectively inhibited thrombin activity in vitro, which is crucial for developing anticoagulant therapies. The compound's ability to form stable complexes with thrombin was highlighted as a promising avenue for drug development .

- Peptide Drug Design : Researchers incorporated L-(S)-4-Cyanophenylalanine into a peptide designed to target a specific receptor involved in cancer progression. The modified peptide exhibited enhanced receptor binding and increased efficacy in cellular assays compared to its non-modified counterpart .

- Protein Engineering Applications : In another study, this amino acid was utilized in the synthesis of proteins with altered functional properties. By replacing conventional amino acids with L-(S)-4-Cyanophenylalanine, scientists were able to create proteins with improved stability and activity under physiological conditions .

Q & A

What synthetic strategies are recommended for enantioselective synthesis of L-(S)-4-cyanophenylalanine methyl ester HCl, and how can side reactions be minimized?

Advanced Research Question

The synthesis of chiral amino acid derivatives like L-(S)-4-cyanophenylalanine methyl ester HCl requires precise control over stereochemistry. A common approach involves:

- Chiral auxiliary methods : Use of L-phenylalanine derivatives with protecting groups (e.g., acetyl or Boc) to direct cyanation at the para-position. Evidence from analogous compounds (e.g., 4-chloro-L-phenylalanine methyl ester HCl) highlights the use of enantiopure starting materials and Pd-catalyzed cyanation .

- Enzymatic resolution : As seen in phenylalanine methyl ester synthesis, lipases or proteases can resolve racemic mixtures. For example, enzymatic hydrolysis of D/L-phenylalanine methyl ester derivatives achieves >99% enantiomeric excess (ee) under optimized pH and temperature .

- Mitigating side reactions : Avoid hydrolysis of the methyl ester by maintaining anhydrous conditions. Use scavengers (e.g., molecular sieves) to trap byproducts like HCl, which can degrade the ester moiety .

How can researchers validate the enantiomeric purity of L-(S)-4-cyanophenylalanine methyl ester HCl, and what analytical techniques are most reliable?

Basic Question

Enantiomeric purity is critical for biological studies. Recommended methods include:

- Chiral HPLC : Utilize columns with chiral stationary phases (e.g., Chirobiotic T). For example, 4-chloro-L-phenylalanine and its D-isomer were resolved with retention times of 36.12 min (L-form) and 39.42 min (D-form) using a C18 column and methanol/water mobile phase .

- Circular Dichroism (CD) : Measure optical activity at 220–260 nm, characteristic of aromatic amino acids. Compare spectra with reference standards to confirm ee.

- NMR with chiral shift reagents : Eu(hfc)₃ can induce distinct splitting patterns for enantiomers in ¹H-NMR .

What experimental design principles should guide the optimization of reaction conditions for synthesizing L-(S)-4-cyanophenylalanine methyl ester HCl?

Advanced Research Question

Statistical optimization methods improve yield and reproducibility:

- Taguchi Design : For multi-variable optimization (e.g., catalyst concentration, temperature, solvent ratio). In biodiesel synthesis, catalyst concentration contributed 77.6% to yield variance, emphasizing its dominance over other factors .

- Box-Behnken Design : Used in mesoporous silica synthesis to optimize Cd²⁺ adsorption, identifying pH 6.32 and 70.44 min as optimal conditions . Apply similar principles to cyanation reactions, prioritizing variables like Pd catalyst loading and reaction time.

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., temperature vs. ee) to predict optimal conditions .

How does the choice of solvent and acid scavenger impact the stability of L-(S)-4-cyanophenylalanine methyl ester HCl during storage and handling?

Basic Question

Stability challenges arise from ester hydrolysis and HCl-mediated degradation:

- Solvent selection : Anhydrous dimethylformamide (DMF) or dichloromethane minimizes hydrolysis. Avoid protic solvents like methanol, which accelerate ester breakdown .

- Acid scavengers : Triethylamine or solid-supported bases (e.g., polymer-bound DMAP) neutralize HCl byproducts during synthesis. For long-term storage, desiccants (silica gel) and inert atmospheres (N₂) prevent moisture ingress .

- Temperature control : Store at 2–8°C to reduce thermal degradation, as recommended for acetyl-4-amino-L-phenylalanine methyl ester HCl .

What strategies can resolve contradictions in spectroscopic data (e.g., NMR or MS) when characterizing L-(S)-4-cyanophenylalanine methyl ester HCl?

Advanced Research Question

Data discrepancies often arise from impurities or solvent effects:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₃ClN₂O₂ for L-4-chlorophenylalanine methyl ester HCl) with <5 ppm error .

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, ¹H-¹³C correlations can distinguish cyanophenyl vs. ester carbonyl carbons .

- Control experiments : Compare spectra with intermediates (e.g., unprotected phenylalanine) to identify residual peaks. Use deuterated solvents (DMSO-d₆) to avoid proton exchange artifacts .

How can researchers adapt L-(S)-4-cyanophenylalanine methyl ester HCl for site-specific incorporation into peptides, and what coupling reagents are most effective?

Advanced Research Question

Site-specific incorporation requires orthogonal protection and efficient coupling:

- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected derivatives. Activate the carboxyl group with HBTU/HOBt or PyBOP, achieving >95% coupling efficiency in model peptides .

- Selective deprotection : Remove methyl ester with LiOH/THF/water (0°C, 2 hr) without affecting the cyano group.

- Compatibility checks : Avoid strong acids (TFA) during resin cleavage, as HCl salts may precipitate. Use milder conditions (e.g., 95% TFA with scavengers) .

What safety protocols are essential for handling L-(S)-4-cyanophenylalanine methyl ester HCl in laboratory settings?

Basic Question

Refer to safety data sheets (SDS) for analogous compounds (e.g., acetyl-4-amino-L-phenylalanine methyl ester HCl):

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent HCl release .

- First aid : For skin contact, rinse with water for 15 min. For inhalation, move to fresh air and monitor for respiratory irritation .

How can computational modeling predict the reactivity of L-(S)-4-cyanophenylalanine methyl ester HCl in enzymatic or catalytic systems?

Advanced Research Question

Computational tools guide mechanistic insights:

- Density Functional Theory (DFT) : Calculate transition states for cyanation reactions. For example, Pd-catalyzed cyanation of aryl halides shows a ΔG‡ of ~25 kcal/mol, aligning with experimental rates .

- Molecular docking : Simulate binding affinity of the cyanophenyl group to enzymes (e.g., tyrosinase or cytochrome P450). Use AutoDock Vina to predict orientation and binding energy .

- Machine learning : Train models on existing amino acid ester data to predict solubility or stability under varying pH/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。